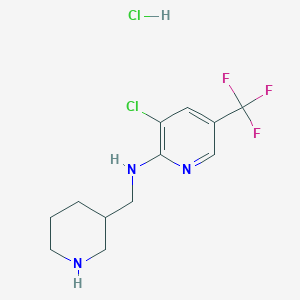
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride
Übersicht
Beschreibung
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl2F3N3 and its molecular weight is 330.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride is a piperidine derivative with notable biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
- Molecular Formula : C11H14ClF3N3
- Molecular Weight : 294.70 g/mol
- CAS Number : 45786997
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. These interactions can lead to modulation of cellular processes such as proliferation, apoptosis, and autophagy.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is significant for its potential use in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors (M3R), influencing cell proliferation and resistance to apoptosis in cancer cells .
- Autophagy Regulation : The compound may affect autophagic pathways, which are crucial for cellular homeostasis and have implications in cancer therapy .
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties through various mechanisms:
- Cytotoxicity : Studies have demonstrated that the compound induces apoptosis in cancer cell lines, showing promise as a therapeutic agent against malignancies such as glioma .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain tumor cells, potentially enhancing the efficacy of existing chemotherapeutic agents .
Neuropharmacological Effects
The compound's ability to inhibit cholinesterases positions it as a candidate for treating cognitive disorders:
- Cholinergic Activity : By inhibiting acetylcholinesterase and butyrylcholinesterase, it enhances acetylcholine levels in the brain, which is beneficial for memory and learning processes .
Case Studies
-
Study on Glioma Cells :
- Objective : To evaluate the cytotoxic effects of the compound on glioma cell lines.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
- : It demonstrates potential as an adjunct therapy in malignant gliomas.
-
Alzheimer's Disease Model :
- Objective : To assess the impact on cognitive function in animal models.
- Findings : Improved memory retention was noted alongside reduced amyloid plaques.
- : Suggests therapeutic potential in Alzheimer's disease management.
Data Tables
Eigenschaften
IUPAC Name |
3-chloro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3.ClH/c13-10-4-9(12(14,15)16)7-19-11(10)18-6-8-2-1-3-17-5-8;/h4,7-8,17H,1-3,5-6H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDGNVSDFCDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671544 | |
| Record name | 3-Chloro-N-[(piperidin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-70-3 | |
| Record name | 3-Chloro-N-[(piperidin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















